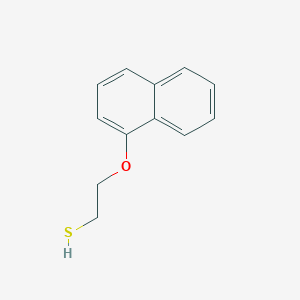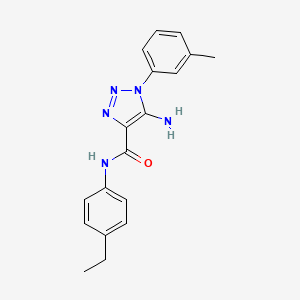
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide, also known as CTN-986, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide involves its ability to modulate various signaling pathways and molecular targets in cells. 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide induces DNA damage and apoptosis in cancer cells. 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cytoprotection. By activating Nrf2, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide protects neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide induces DNA damage and apoptosis, leading to cell death. In neurons, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide protects against oxidative stress and excitotoxicity, leading to increased cell survival. In inflammatory cells, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has also been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide also has a well-defined mechanism of action and molecular targets, making it easier to study and interpret its effects. However, one limitation of 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments. 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide also has limited availability and is relatively expensive, which can be a barrier for some researchers.
Orientations Futures
There are several future directions for research on 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand the molecular mechanisms underlying its anti-inflammatory effects and to develop more efficient synthesis methods for 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide. Overall, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide is a promising compound with potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide involves a multi-step process that begins with the reaction of 2-amino-5-cyanopyridine with ethylthiol in the presence of a base to form 5-cyano-6-(ethylthio)-2-methylpyridin-3-amine. This intermediate then undergoes a series of reactions, including acylation, cyclization, and thienylation, to yield the final product, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide. This synthesis method has been optimized for high yield and purity and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are common causes of neurodegenerative diseases. In inflammation, 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-4-(2-thienyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases.
Propriétés
IUPAC Name |
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-3-25-20-15(12-21)18(16-10-7-11-26-16)17(13(2)22-20)19(24)23-14-8-5-4-6-9-14/h4-11H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJHUMOUBJSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)

![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
![3,5-dichloro-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5086766.png)
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)


![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide](/img/structure/B5086809.png)


![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
![N-[2-(2-hydroxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5086827.png)